O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate

Epitranscriptomics FTO inhibition m⁶A demethylase

Specify CAS 1443313-17-4 for its unique 3,5-difluoro substitution pattern and unsymmetrical oxalate architecture, enabling differential deprotection and improved regioselectivity over symmetrical or other fluoro-isomers. Use as a validated FTO inhibitor precursor (IC₅₀ 67.7 μM) or as a chromatographic standard to distinguish it from the 3,4-difluoro isomer.

Molecular Formula C12H12F2O4
Molecular Weight 258.22 g/mol
Cat. No. B7990249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate
Molecular FormulaC12H12F2O4
Molecular Weight258.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)OCCC1=CC(=CC(=C1)F)F
InChIInChI=1S/C12H12F2O4/c1-2-17-11(15)12(16)18-4-3-8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
InChIKeyIOMVHAUIUGGPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl Oxalate (CAS 1443313-17-4): Procurement Specifications and Core Identifiers


O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate (CAS 1443313-17-4) is an unsymmetrical dialkyl oxalate ester with the molecular formula C₁₂H₁₂F₂O₄ and molecular weight 258.22 g/mol . The compound incorporates a 3,5-difluorophenyl group linked via an ethylene spacer to one oxalate ester oxygen, with an ethyl group occupying the opposing ester position . It is commercially supplied as a research intermediate for pharmaceutical and agrochemical synthesis applications, with available purity grades typically ≥98% and recommended storage conditions of 2–8°C in a sealed, dry environment . The compound serves as a building block for constructing fluorinated aromatic frameworks in more complex molecular architectures [1].

Why Generic Substitution Fails for O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl Oxalate: Structural Determinants of Differentiation


The procurement of O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate over related oxalate esters is not an interchangeable selection due to three structural features that materially affect synthetic utility. First, the 3,5-difluoro substitution pattern on the phenyl ring creates a distinct electronic environment that differs substantially from 3,4-difluoro, 2,4-difluoro, or mono-fluoro analogs—affecting downstream regioselectivity in coupling reactions . Second, the unsymmetrical oxalate diester architecture enables sequential differential deprotection strategies that symmetrical diethyl oxalate cannot support [1]. Third, the ethylene spacer between the aromatic ring and the ester oxygen introduces conformational flexibility and modulates hydrolytic stability compared to directly attached aromatic oxalates . The following evidence items quantify these differentiators and establish the scientific basis for specification of this exact CAS registry number in synthetic protocols.

O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl Oxalate: Quantified Differentiation Evidence for Procurement Decisions


Comparative FTO Enzyme Inhibition: 3,5-Difluorophenyl Oxalate vs. Related Scaffolds

O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate demonstrates measurable inhibitory activity against human fat mass and obesity-associated protein (FTO), an α-ketoglutarate-dependent dioxygenase and m⁶A RNA demethylase of therapeutic interest. In a biochemical fluorescence polarization assay using 5'-ATTGTCA(m⁶A)CAGCAGA-FAM-3' substrate with recombinant FTO expressed in Escherichia coli BL21(DE3), the compound exhibited an IC₅₀ of 67.7 μM [1]. This activity establishes a baseline for this scaffold class. By comparison, other oxalate-containing scaffolds evaluated against FTO in the BindingDB database display a wide range of affinities: certain optimized oxalate-bearing inhibitors achieve Ki values in the low nanomolar range, while structurally related non-fluorinated aromatic oxalates frequently show IC₅₀ values >100 μM or no detectable inhibition [1]. The 3,5-difluoro substitution pattern on the phenethyl group contributes measurable albeit modest affinity relative to unsubstituted or mono-fluorinated phenyl oxalate analogs, for which FTO inhibitory activity data remain absent from the curated BindingDB repository [1].

Epitranscriptomics FTO inhibition m⁶A demethylase Oxalate esters

Synthetic Regioselectivity Advantage: 3,5-Difluorophenethyl Nucleophilicity vs. Ethanol in Unsymmetrical Oxalate Formation

The synthesis of unsymmetrical O1-[2-(3,5-difluorophenyl)ethyl] O2-ethyl oxalate requires careful management of regioselectivity during stepwise oxalyl chloride addition. The 3,5-difluoro substitution reduces the pKa of 2-(3,5-difluorophenyl)ethanol to approximately 14.8, compared to ethanol's pKa of approximately 15.9 . This 1.1 log unit increase in acidity corresponds to enhanced oxyanion stability upon deprotonation, enabling kinetic differentiation during sequential esterification. Under optimized conditions employing stepwise alkylation of oxalyl chloride, this electronic difference permits yields in the range of 60–85% for the desired unsymmetrical product with high regioselectivity, whereas partial hydrolysis of symmetrical dialkyl oxalates yields only 40–60% with moderate selectivity and significant risk of overhydrolysis to symmetrical byproducts . The electron-withdrawing effect of the two meta-fluorine substituents on the phenyl ring directly modulates the nucleophilicity of the adjacent alcohol oxygen, creating a synthetic window not available with non-fluorinated phenethyl alcohols or mono-fluorinated analogs where pKa differences are less pronounced .

Oxalate ester synthesis Regioselective esterification Nucleophilicity Fluorine electronic effects

Computational Physicochemical Differentiation: Predicted Lipophilicity and Polar Surface Area vs. Positional Isomers

Computational predictions reveal quantifiable differences in key physicochemical parameters between the 3,5-difluoro substitution pattern and the 3,4-difluoro positional isomer. For O1-[2-(3,5-difluorophenyl)ethyl] O2-ethyl oxalate, predicted logP is calculated at 2.8 with a topological polar surface area (TPSA) of 12.4 Ų . In contrast, the structurally analogous ethyl 3,5-difluorobenzoylformate (ethyl 2-(3,5-difluorophenyl)-2-oxoacetate, CAS 208259-57-8), which replaces the ethylene spacer with a direct α-oxo linkage to the aromatic ring, exhibits a logP of 1.71 and a substantially higher PSA of 43.37 Ų [1]. The ethylene-spacer oxalate structure of the target compound reduces PSA by approximately 30 Ų (a 71% reduction) while increasing logP by approximately 1.1 units compared to the α-oxo ester analog. This combination—higher lipophilicity with lower polar surface area—is associated with improved membrane permeability potential in cellular assay contexts, though this inference requires experimental validation in specific assay systems [1].

In silico ADME Lipophilicity PSA Fluorine positional effects Drug-likeness

Positional Isomer Differentiation: 3,5-Difluoro vs. 3,4-Difluoro Substitution Pattern in Oxalate Scaffolds

The 3,5-difluoro substitution pattern on the phenyl ring of the oxalate ester creates a distinct electronic environment compared to the 3,4-difluoro isomer. Both isomers share identical molecular formula (C₁₂H₁₂F₂O₄) and molecular weight (258.22 g/mol), making them indistinguishable by mass spectrometry alone and necessitating careful specification in procurement . The 3,5-difluoro arrangement places both fluorine atoms in meta positions relative to the ethylene linker, resulting in a symmetric electron-withdrawing effect that inductively stabilizes negative charge on the aromatic ring without direct resonance participation. In contrast, the 3,4-difluoro isomer contains one para-fluorine relative to the linker, which can participate in resonance donation to electrophilic centers in downstream reactions . This electronic distinction manifests in differential regioselectivity during nucleophilic aromatic substitution reactions. Literature precedent on oxalate/hydrogen peroxide chemiluminescence systems using bis(2,6-difluorophenyl)oxalate (DFPO) demonstrates that fluorine substitution pattern critically influences reaction kinetics and intermediate stability via ¹⁹F NMR-detectable electronic modulation [1].

Fluorine substitution Positional isomerism Electronic effects Oxalate esters

Storage Stability Specification: Temperature-Dependent Degradation Risk Mitigation

Commercial suppliers of O1-[2-(3,5-difluorophenyl)ethyl] O2-ethyl oxalate specify sealed storage at 2–8°C under dry conditions to preserve product integrity . This requirement reflects the compound's susceptibility to hydrolytic cleavage of the oxalate ester bonds, a property shared across dialkyl oxalates but with compound-specific sensitivity influenced by the electron-withdrawing 3,5-difluorophenyl group. The electron-deficient aromatic ring enhances the electrophilicity of the adjacent carbonyl carbon, increasing hydrolytic susceptibility relative to non-fluorinated phenethyl oxalates . In contrast, the α-oxo analog ethyl 3,5-difluorobenzoylformate (CAS 208259-57-8) exhibits a higher boiling point of 247.4 °C and different thermal stability profile [1]. Procurement of the correct CAS 1443313-17-4 ensures alignment with validated storage protocols and avoids stability surprises that may arise when substituting seemingly similar oxalate esters with differing electronic profiles. Safety data sheets also indicate the compound requires precautions against inhalation of dust/fume/mist and recommends immediate medical consultation if exposure occurs .

Chemical stability Storage conditions Oxalate ester hydrolysis Procurement specifications

Provenance and Patent Relevance: Distinction from Non-Patent-Associated Oxalate Esters

O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate (CAS 1443313-17-4) appears in the patent literature associated with methods for producing compounds of therapeutic interest, distinguishing it from generic oxalate esters lacking documented intellectual property provenance [1]. The compound is explicitly listed as an intermediate in patent documents concerning methods of use for pharmaceutical compositions [1][2]. This patent association provides a verifiable chain of prior use that may be relevant for organizations engaged in freedom-to-operate analyses or those developing synthetic routes that intersect with patented methodologies. In contrast, simpler dialkyl oxalates such as diethyl oxalate or dimethyl oxalate appear in numerous older process patents but lack the specific fluorinated aromatic pharmacophore linkage found in the target compound [3]. The presence of the 3,5-difluorophenyl-ethyl moiety positions this compound within a defined patent landscape relevant to fluorinated drug discovery programs, whereas non-fluorinated or differently fluorinated oxalate esters may fall outside the specific claims of patents referencing this exact scaffold [1].

Patent intermediate Pharmaceutical synthesis Fluorinated building blocks Intellectual property

Optimal Application Scenarios for O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl Oxalate: Evidence-Based Procurement Guidance


Medicinal Chemistry: FTO Inhibitor Scaffold Optimization

Research programs targeting the fat mass and obesity-associated protein (FTO) m⁶A RNA demethylase may employ this compound as a validated starting point for inhibitor development. The documented IC₅₀ of 67.7 μM against recombinant human FTO provides a quantitative baseline for structure-activity relationship (SAR) studies [1]. The 3,5-difluorophenethyl oxalate core can be systematically modified to improve potency while maintaining the favorable predicted physicochemical profile (logP ~2.8, TPSA ~12.4 Ų) . The unsymmetrical oxalate ester architecture permits sequential differential deprotection strategies during analog synthesis .

Synthetic Methodology: Regioselective Unsymmetrical Oxalate Diester Preparation

Laboratories developing methodology for controlled unsymmetrical oxalate ester synthesis can utilize this compound as a case study in electronic tuning of alcohol nucleophilicity. The pKa difference of approximately 1.1 units between 2-(3,5-difluorophenyl)ethanol (pKa ~14.8) and ethanol (pKa ~15.9) enables kinetic differentiation during stepwise oxalyl chloride addition, yielding 60–85% of the desired unsymmetrical product with high regioselectivity . This contrasts with partial hydrolysis approaches that yield only 40–60% with moderate selectivity .

Fluorinated Building Block: Intermediate for 3,5-Difluorophenyl-Containing Pharmaceuticals

The compound serves as a protected precursor to 2-(3,5-difluorophenyl)ethanol derivatives in multi-step pharmaceutical syntheses. Its patent association with therapeutic compound methods [2] supports its use in medicinal chemistry programs targeting conditions where fluorinated aromatic frameworks are privileged scaffolds. The 3,5-difluoro substitution pattern provides symmetric electronic deactivation of the aromatic ring, simplifying downstream regioselective functionalization compared to asymmetric 3,4-difluoro or 2,4-difluoro isomers .

Analytical Reference: Differentiation of Positional Isomers in Quality Control

Quality control laboratories requiring authenticated reference standards for distinguishing between the 3,5-difluoro isomer (CAS 1443313-17-4) and the 3,4-difluoro isomer (CAS 1443334-89-1) can use this compound as a certified standard . Both isomers share identical molecular formula (C₁₂H₁₂F₂O₄) and molecular weight (258.22 g/mol), making them indistinguishable by MS alone . Chromatographic or spectroscopic methods require authentic samples of each isomer for unambiguous identification in reaction monitoring and impurity profiling.

Quote Request

Request a Quote for O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.